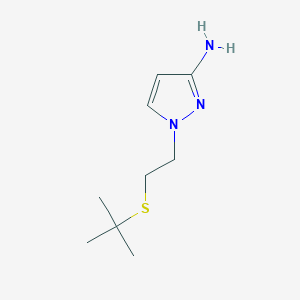
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a tert-butylthioethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butylthiol in the presence of a suitable activating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then aminated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butylthio group can modulate the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
- 1-(2-(Methylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Ethylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine
Comparison: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its steric and electronic properties. This makes it distinct from its analogs with smaller alkylthio groups, potentially leading to different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C9H17N3S |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
1-(2-tert-butylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3S/c1-9(2,3)13-7-6-12-5-4-8(10)11-12/h4-5H,6-7H2,1-3H3,(H2,10,11) |
Clave InChI |
QZIRYDDGMAWZGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


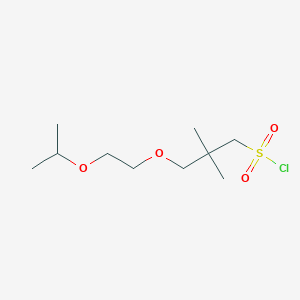


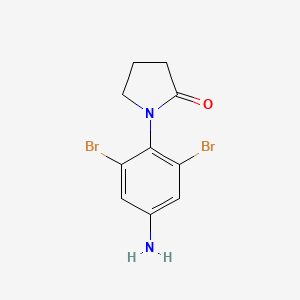


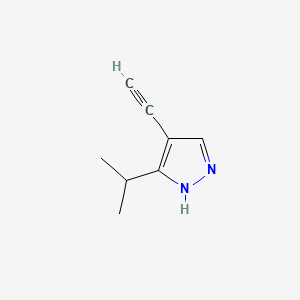
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
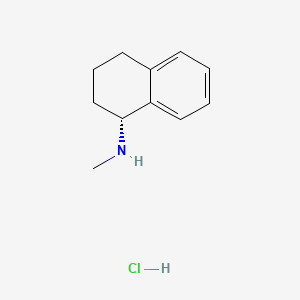


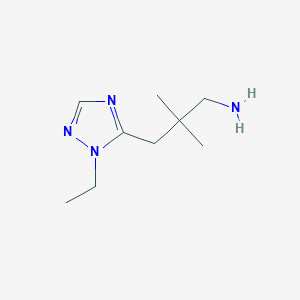
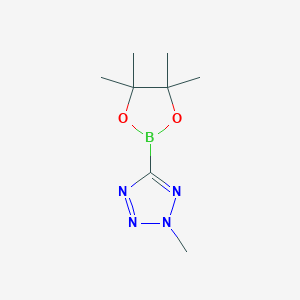
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
